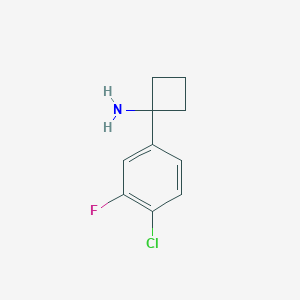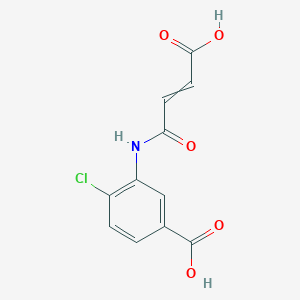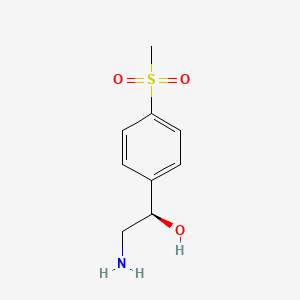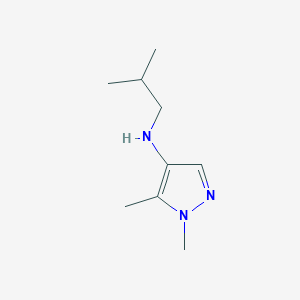-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
[2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a difluoroethyl group and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of 1-(2,2-difluoroethyl)-1H-pyrazole.
Step 1: The pyrazole ring is synthesized through the reaction of hydrazine with 2,2-difluoroacetyl chloride under basic conditions.
Step 2: The resulting 1-(2,2-difluoroethyl)-1H-pyrazole is then reacted with formaldehyde and diethylamine in a Mannich reaction to introduce the diethylaminoethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a non-fluorinated ethyl group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The diethylaminoethyl side chain may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The presence of diethylamino vs. dimethylamino groups can significantly affect the compound’s reactivity and biological activity.
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness
The unique combination of a difluoroethyl group and a diethylaminoethyl side chain in 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H22F2N4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H22F2N4/c1-3-17(4-2)6-5-15-7-11-8-16-18(9-11)10-12(13)14/h8-9,12,15H,3-7,10H2,1-2H3 |
InChI Key |
YGSSRDYPMQTNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)

![3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737579.png)
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737581.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B11737591.png)

![3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11737607.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737637.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)
